N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride
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Overview
Description
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C10H12ClNO4 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the methoxy groups.
N-Hydroxyphthalimide: Another N-hydroxy compound used in oxidation reactions.
2,3-Dimethoxybenzamide: Shares the methoxy groups but differs in the functional group attached to the benzene ring
Uniqueness
N-Hydroxy-2,3,4-trimethoxybenzimidoyl Chloride is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C10H12ClNO4 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
N-hydroxy-2,3,4-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-7-5-4-6(10(11)12-13)8(15-2)9(7)16-3/h4-5,13H,1-3H3 |
InChI Key |
WTKAAGIOPPGLBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=NO)Cl)OC)OC |
Origin of Product |
United States |
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